11-Ketoprogesterone

Catalog No.
S592344
CAS No.
516-15-4
M.F
C21H28O3
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Ketoprogesterone

CAS Number

516-15-4

Product Name

11-Ketoprogesterone

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

WKAVAGKRWFGIEA-DADBAOPHSA-N

SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C

Synonyms

Pregn-4-ene-3,11,20-trione; 11-Oxopregn-4-ene-3,20-dione; 11-Oxoprogesterone; DG 322A; Ketogestin; Ketoprogesterone; STX 124; U 1258; Δ4-Pregnene-3,11,20-trione

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Understanding Steroid Metabolism:

11-KP4 serves as a valuable tool for researchers studying steroid biosynthesis and metabolism. Its interconversion with 11β-hydroxyprogesterone (11OHP4) by 11β-hydroxysteroid dehydrogenase (HSD) enzymes helps elucidate the intricate pathways in steroid production []. This knowledge is crucial for understanding various physiological processes and potential disruptions in steroid hormone balance.

Investigating Congenital Adrenal Hyperplasia (CAH):

Elevated levels of 11OHP4 are associated with 21-hydroxylase deficiency, a form of CAH. Studies explore how 11-KP4, a downstream metabolite of 11OHP4, is further metabolized through the "backdoor pathway" to androgens like dihydrotestosterone (DHT) []. This research helps understand the androgen excess observed in some CAH patients and develop potential therapeutic interventions.

Studying Mineralocorticoid Receptor Binding:

11-KP4 exhibits weak binding to the mineralocorticoid receptor (MR), a crucial regulator of electrolyte and blood pressure balance. However, compared to 11OHP4, it shows a higher affinity for the native MR, suggesting a potential role in certain physiological contexts []. Further research is needed to explore this interaction and its potential implications.

Investigating Other Potential Applications:

Beyond the applications mentioned above, 11-KP4 is also used in some studies as:

  • A reference standard for analytical techniques in steroid research [].
  • A research tool to investigate various aspects of steroidogenic enzymes and their functions.

11-Ketoprogesterone is a steroid hormone classified as a corticosteroid, specifically a C21 steroid with the molecular formula C21H28O3. It is an important intermediate in the biosynthesis of various steroid hormones, including progesterone and its derivatives. This compound is characterized by the presence of a ketone group at the 11 position of the steroid nucleus, which distinguishes it from other related steroids such as progesterone itself. The compound plays a significant role in various physiological processes, including reproductive functions and metabolism.

11-Ketoprogesterone undergoes several metabolic transformations in the body. Notably, it can be synthesized from 11β-hydroxyprogesterone through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) . Conversely, it can be converted back to 11β-hydroxyprogesterone by 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), highlighting its reversible nature in steroid metabolism . Additionally, it is involved in further metabolic pathways leading to the formation of androgens such as dihydrotestosterone through various enzymatic reactions .

As a corticosteroid hormone, 11-ketoprogesterone exhibits biological activities that influence several physiological processes. It has been shown to act on androgen receptors and may play a role in modulating androgenic activity within tissues . Furthermore, its metabolites are involved in pathways related to adrenal steroidogenesis and reproductive functions. The biological significance of this compound is underscored by its involvement in conditions such as polycystic ovary syndrome, where altered steroid metabolism can affect hormonal balance .

The synthesis of 11-ketoprogesterone can be achieved through various chemical methods. One notable approach involves the oxidation of progesterone or its derivatives using specific reagents to introduce the ketone functional group at the 11 position. For example, an improved method for synthesizing 11-ketoprogesterone has been reported that includes the introduction of a carbon methyl group into the A-ring structure of steroids . This synthetic route allows for better yields and purities of the desired compound.

11-Ketoprogesterone has several applications in both research and clinical settings. It serves as a precursor for synthesizing corticosteroids used in therapeutic formulations for conditions like adrenal insufficiency and inflammatory disorders. Additionally, its metabolites are studied for their roles in reproductive health and disorders related to steroid hormone imbalances. The compound is also utilized in research settings to investigate steroid hormone pathways and their implications in diseases such as prostate cancer .

Several compounds share structural similarities with 11-ketoprogesterone, each exhibiting unique properties and biological activities:

CompoundMolecular FormulaKey Characteristics
ProgesteroneC21H30O3Precursor to corticosteroids; involved in menstrual cycle regulation.
11β-HydroxyprogesteroneC21H30O4Active metabolite; potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1.
11-KetotestosteroneC19H26O3Androgen with an additional oxo group at position 11; involved in male reproductive health.
CortisolC21H30O5Major glucocorticoid hormone; regulates metabolism and immune response.

Uniqueness of 11-Ketoprogesterone: Unlike these compounds, 11-ketoprogesterone serves as an intermediary metabolite that bridges pathways between progesterone and androgen synthesis while maintaining distinct enzymatic interactions that influence its biological activity.

XLogP3

2.4

UNII

9Y1Y86O4T5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

516-15-4

Wikipedia

11-ketoprogesterone

Dates

Last modified: 08-15-2023

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